molecular formula C24H20FNO3S B2776850 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902617-87-2

6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2776850
CAS No.: 902617-87-2
M. Wt: 421.49
InChI Key: RBGCNBMKLIOCNB-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a fluorine atom, a methylbenzyl group, and a tosyl group attached to the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Methylbenzyl Group: The methylbenzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Tosylation: The tosyl group can be introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Benzyl halides, tosyl chloride, pyridine, and various solvents like dichloromethane and acetonitrile.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Pharmaceutical Industry: It is explored for its potential use in drug development and formulation.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The tosyl group can facilitate the compound’s solubility and stability, while the quinoline core interacts with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinoline: A simpler analogue with similar biological activities.

    1-(4-methylbenzyl)quinoline: Lacks the fluorine and tosyl groups but shares the quinoline core.

    3-tosylquinoline: Contains the tosyl group but lacks the fluorine and methylbenzyl groups.

Uniqueness

6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to the combination of the fluorine atom, methylbenzyl group, and tosyl group, which collectively enhance its biological activity, binding affinity, and stability compared to its analogues.

Properties

IUPAC Name

6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO3S/c1-16-3-7-18(8-4-16)14-26-15-23(24(27)21-13-19(25)9-12-22(21)26)30(28,29)20-10-5-17(2)6-11-20/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGCNBMKLIOCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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